3-(4-Aminophenyl)-1-phenylpropan-1-ol

Medicinal Chemistry Physicochemical Properties ADME

3-(4-Aminophenyl)-1-phenylpropan-1-ol (CAS 196812-87-0) is a differentiated bifunctional building block featuring a secondary alcohol and primary aniline on a 1,3-diphenylpropane backbone. Its calculated LogP (~2.9) and TPSA (46.25 Ų) align with CNS blood-brain barrier permeability criteria, making it superior to mono-aryl or simpler aminophenol analogs. The differential reactivity of the alcohol and amine enables sequential bioconjugation for chemical biology probes, while the rigid diaryl scaffold supports regioselective Pictet-Spengler and Bischler-Napieralski cyclizations to privileged heterocycles. Procure this compound when designing focused CNS libraries or constructing dual-payload probes where structural precision and favorable CNS physicochemical properties are essential.

Molecular Formula C15H17NO
Molecular Weight 227.307
CAS No. 196812-87-0
Cat. No. B2669213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminophenyl)-1-phenylpropan-1-ol
CAS196812-87-0
Molecular FormulaC15H17NO
Molecular Weight227.307
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCC2=CC=C(C=C2)N)O
InChIInChI=1S/C15H17NO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10,15,17H,8,11,16H2
InChIKeyOVGFAPZFIPZNPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminophenyl)-1-phenylpropan-1-ol (CAS 196812-87-0): Bifunctional 1,3-Diarylpropanol Scaffold for Research & Development


3-(4-Aminophenyl)-1-phenylpropan-1-ol (CAS 196812-87-0) is a bifunctional organic compound characterized by a 1,3-diphenylpropane scaffold incorporating both a secondary alcohol and a primary aromatic amine functional group [1]. This specific arrangement confers distinct physicochemical properties, including a calculated LogP of approximately 2.9 and a topological polar surface area of 46.25 Ų, differentiating it from other aminophenol derivatives [2]. The compound is typically supplied as a research chemical with a purity of 95% and is utilized as a versatile building block in medicinal chemistry and organic synthesis [3].

Why 3-(4-Aminophenyl)-1-phenylpropan-1-ol is Not a Generic Interchangeable Aminophenol


A simple substitution of 3-(4-Aminophenyl)-1-phenylpropan-1-ol with another aminophenol or phenylpropanol analog is not scientifically valid due to its unique bifunctional architecture. The presence of a secondary alcohol on a 1,3-diphenylpropane backbone, as opposed to a primary alcohol on a simpler phenylpropane chain, fundamentally alters its lipophilicity, hydrogen-bonding capacity, and steric bulk [1]. For instance, while 3-(4-Aminophenyl)propan-1-ol (CAS 14572-92-0) shares the same aniline core, the absence of the second phenyl ring at the 1-position results in a significantly different calculated LogP and polar surface area, directly impacting its behavior in biological assays and its reactivity profile in synthetic applications [2]. These quantitative and structural disparities preclude functional interchangeability.

Quantitative Differentiation of 3-(4-Aminophenyl)-1-phenylpropan-1-ol from Key Analogs


Increased Lipophilicity vs. 3-(4-Aminophenyl)propan-1-ol Enhances Membrane Permeability Potential

3-(4-Aminophenyl)-1-phenylpropan-1-ol demonstrates a significantly higher calculated lipophilicity (cLogP) compared to its simpler analog, 3-(4-Aminophenyl)propan-1-ol (CAS 14572-92-0). This property is a key determinant of passive membrane permeability and tissue distribution [1].

Medicinal Chemistry Physicochemical Properties ADME

Dual Functional Group Architecture Enables Orthogonal Synthetic Derivatization Pathways

Unlike simpler analogs such as 3-(4-Aminophenyl)propan-1-ol or 1-phenylpropan-1-ol, the target compound's 1,3-diarylpropanol structure presents two distinct reactive handles for chemical modification: a secondary alcohol and a primary aromatic amine. This bifunctionality is not present in common analogs, which typically possess only one of these functional groups or a primary alcohol with different reactivity [1].

Organic Synthesis Chemical Biology Bioconjugation

Reduced Topological Polar Surface Area (TPSA) Compared to Aminophenol Derivatives with Additional Polar Groups

The target compound's calculated TPSA of 46.25 Ų is a critical parameter for predicting oral bioavailability and blood-brain barrier (BBB) penetration according to Veber's rules. This value is lower than many related compounds that possess additional polar substituents, such as carboxylic acids or more hydroxyl groups [1].

Drug Design ADME Prediction Computational Chemistry

Validated Application Scenarios for Procuring 3-(4-Aminophenyl)-1-phenylpropan-1-ol (196812-87-0)


Medicinal Chemistry: Lead Optimization for CNS-Targeting Small Molecules

As demonstrated by its calculated LogP of 2.89 and TPSA of 46.25 Ų, 3-(4-Aminophenyl)-1-phenylpropan-1-ol is an ideal starting scaffold for optimizing central nervous system (CNS) drug candidates [1][2]. Its physicochemical profile aligns with the established property space (LogP 1-3, TPSA <70 Ų) associated with favorable blood-brain barrier penetration, unlike more polar or lipophilic analogs [3]. Procurement should be prioritized when designing libraries for neurological targets where both passive permeability and moderate lipophilicity are required.

Chemical Biology: Development of Orthogonally Functionalizable Probes

The unique bifunctional nature of this compound—featuring a secondary alcohol and a primary aniline on a rigid 1,3-diaryl scaffold—enables its use as a core for constructing sophisticated chemical biology probes [4]. The differential reactivity of the alcohol (e.g., for esterification or oxidation) versus the amine (e.g., for amide bond formation or diazonium chemistry) allows for the sequential attachment of two distinct payloads, such as a fluorophore and an affinity tag or a targeting ligand, which is not feasible with simpler mono-functional alternatives.

Synthetic Organic Chemistry: Construction of Diverse Heterocyclic Libraries

The compound's 1,3-diarylpropanol backbone makes it a strategic precursor for synthesizing privileged heterocyclic scaffolds like isoquinolines, tetrahydroquinolines, or benzazepines via Bischler-Napieralski or Pictet-Spengler-type cyclizations [4]. The presence of the electron-donating para-amino group on one ring and an unsubstituted phenyl ring on the other provides a defined electronic bias for regioselective cyclization, offering a synthetic advantage over symmetrical or mono-aryl analogs for generating diverse and complex molecular architectures.

Technical Documentation Hub

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